molecular formula C22H20N2O4S B2997878 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide CAS No. 922089-19-8

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide

Cat. No.: B2997878
CAS No.: 922089-19-8
M. Wt: 408.47
InChI Key: BNTAHSAGZMIDGN-UHFFFAOYSA-N
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Description

N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide is a dibenzo-oxazepine derivative functionalized with a methanesulfonamide group linked to a para-tolyl (p-tolyl) substituent. The core structure consists of a bicyclic system with a seven-membered oxazepine ring fused to two benzene rings.

Properties

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-14-3-6-16(7-4-14)13-29(26,27)24-17-8-10-20-18(12-17)22(25)23-19-11-15(2)5-9-21(19)28-20/h3-12,24H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTAHSAGZMIDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide is a chemical compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C21H18N2O4S
  • Molecular Weight : 394.45 g/mol
  • CAS Number : 922035-00-5
  • Purity : Typically >95% .

Mechanisms of Biological Activity

This compound exhibits various biological activities through multiple mechanisms:

  • Dopamine Receptor Inhibition : The compound has been identified as a selective inhibitor of the Dopamine D2 receptor, which is crucial in the treatment of psychiatric disorders such as schizophrenia .
  • Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may act as prostaglandin antagonists, which can be beneficial in managing conditions like allergic asthma .
  • Cytotoxic Effects : Research indicates that similar compounds can induce apoptosis in cancer cells, suggesting potential applications in oncology .

Pharmacological Effects

The pharmacological profile of this compound includes:

Effect Description
AntipsychoticModulates dopamine pathways, potentially reducing symptoms of psychosis.
Anti-inflammatoryInhibits inflammatory pathways, offering relief in chronic inflammatory diseases.
CytotoxicityShows promise in selectively inducing cell death in tumor cells.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of related compounds:

  • Study on Dopamine Receptor Antagonism :
    • A study demonstrated that derivatives similar to N-(8-methyl...) effectively reduced hyperactivity in animal models by antagonizing D2 receptors .
  • Anti-inflammatory Activity :
    • In vitro experiments indicated that the compound significantly reduced cytokine production in activated macrophages, suggesting its potential as an anti-inflammatory agent .
  • Cytotoxicity Against Cancer Cells :
    • Research involving various cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential for cancer therapy .

Comparison with Similar Compounds

Substituent Variations on the Core Scaffold

The target compound shares structural homology with several analogues reported in the literature, differing primarily in:

  • Core heteroatoms : Replacement of oxygen (oxazepine) with sulfur (thiazepine) in related dibenzo-thiazepines (e.g., compounds 29–32, 36–37) alters electronic properties and metabolic stability .
  • Substituent positions : Methyl groups at positions 8 or 10 (e.g., F732-0017 in ) influence steric hindrance and receptor binding .
  • Sulfonamide/amide substituents : The para-tolyl-methanesulfonamide group distinguishes the target compound from analogues with trifluoromethyl benzamides (), arylacetamides (), or substituted benzene sulfonamides () .

Physicochemical Properties

Key physicochemical parameters for selected analogues are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents logP Reference
Target Compound C₂₄H₂₁N₂O₄S 433.50 8-methyl, p-tolyl-methanesulfonamide ~4.5 (estimated) -
N-(8,10-Dimethyl-11-oxo-dibenzo-oxazepin-2-yl)-2,4,6-trimethylbenzenesulfonamide (F732-0304) C₂₄H₂₄N₂O₄S 436.53 8,10-dimethyl, trimethylbenzenesulfonamide 5.39
N-(10-Ethyl-11-oxo-dibenzo-oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide (F732-0081) C₂₃H₂₂N₂O₆S 454.50 10-ethyl, dimethoxybenzenesulfonamide 3.97
1-(4-Chlorophenyl)-N-(8,10-dimethyl-11-oxo-dibenzo-oxazepin-2-yl)methanesulfonamide C₂₂H₁₉ClN₂O₄S 442.90 4-chlorophenyl, 8,10-dimethyl ~5.0 (estimated)
N-(8-Methyl-11-oxo-dibenzo-oxazepin-2-yl)-4-(trifluoromethyl)benzamide C₂₂H₁₅F₃N₂O₃ 412.37 8-methyl, trifluoromethyl benzamide 3.8 (estimated)

Key Observations :

  • Lipophilicity : The target compound’s logP (~4.5) is intermediate between the highly lipophilic trimethylbenzenesulfonamide derivative (logP 5.39, ) and the less lipophilic dimethoxybenzenesulfonamide analogue (logP 3.97, ). The para-tolyl group balances hydrophobicity and solubility.
  • Electron-withdrawing groups : The trifluoromethyl benzamide in reduces logP compared to sulfonamide derivatives but may enhance metabolic stability .

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